2-(2-Bromophenyl)-2-hydroxyacetic acid

Description

The exact mass of the compound 2-(2-Bromophenyl)-2-hydroxyacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-Bromophenyl)-2-hydroxyacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromophenyl)-2-hydroxyacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

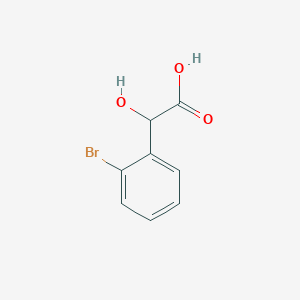

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNMJUAXERDNRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345364 | |

| Record name | 2-(2-bromophenyl)-2-hydroxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7157-15-5 | |

| Record name | 2-(2-bromophenyl)-2-hydroxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromophenyl)-2-hydroxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is 2-(2-Bromophenyl)-2-hydroxyacetic acid used for

An In-depth Technical Guide to the Applications of 2-(2-Bromophenyl)-2-hydroxyacetic Acid

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2-(2-Bromophenyl)-2-hydroxyacetic acid, a versatile substituted mandelic acid derivative. Designed for researchers, medicinal chemists, and professionals in drug development and material science, this document moves beyond a simple catalog of uses. It delves into the mechanistic rationale behind its applications, offering field-proven insights into its role as a strategic building block in modern synthesis and research. We will examine its chemical attributes and translate them into practical, high-value applications, supported by detailed protocols and authoritative references.

Compound Profile: Structure and Physicochemical Properties

2-(2-Bromophenyl)-2-hydroxyacetic acid, also known as 2-bromo-α-hydroxyphenylacetic acid, is an aromatic alpha-hydroxy acid. Its structure is characterized by a phenyl ring substituted with a bromine atom at the ortho position, and a hydroxyacetic acid moiety. This specific arrangement of functional groups—a carboxylic acid, a secondary alcohol, and a reactive aryl bromide—is the foundation of its chemical versatility and utility.

The bromine atom serves as an excellent leaving group and a handle for transition-metal-catalyzed cross-coupling reactions. The α-hydroxy acid motif is a common feature in many biologically active natural products and synthetic drugs, capable of forming key hydrogen bonds with biological targets.

Chemical Structure

Caption: 2D representation of 2-(2-Bromophenyl)-2-hydroxyacetic acid.

Key Physicochemical Data

The following table summarizes the essential properties of the compound.

| Property | Value | Reference(s) |

| CAS Number | 7157-15-5 | [1][2] |

| Molecular Formula | C₈H₇BrO₃ | [1][2] |

| Molecular Weight | 231.04 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 89 °C | [1] |

| Synonyms | 2-Bromo-alpha-hydroxybenzeneacetic acid |

Core Application: A Versatile Scaffolding in Organic Synthesis

The primary and most significant use of 2-(2-Bromophenyl)-2-hydroxyacetic acid is as a key intermediate or building block in multi-step organic synthesis.[4] Its value stems from the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.

Caption: Synthetic versatility of 2-(2-Bromophenyl)-2-hydroxyacetic acid.

Pillar 1: Pharmaceutical Synthesis

This compound is a valuable precursor in the synthesis of biologically active molecules, particularly in the development of anti-inflammatory and analgesic drugs.[3][5][6]

Expertise & Causality: The rationale for its use in drug discovery is twofold. First, the aryl-acetic acid motif is a well-established "privileged scaffold" found in many non-steroidal anti-inflammatory drugs (NSAIDs). Second, the ortho-bromine atom provides a strategic point for diversification. Medicinal chemists can use this "handle" to introduce a wide array of substituents via cross-coupling reactions, enabling the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. For instance, replacing the bromine with different aryl or heteroaryl groups can fundamentally alter the molecule's interaction with target enzymes or receptors.[7]

Trustworthiness & Self-Validation: A Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a standard, reliable method for aryl-aryl bond formation using 2-(2-Bromophenyl)-2-hydroxyacetic acid as the substrate. The success of the reaction is readily validated by standard analytical techniques (TLC, LC-MS, NMR), confirming the formation of the new C-C bond.

Experimental Protocol: Synthesis of 2-(2-Biphenyl)-2-hydroxyacetic Acid Derivative

-

Reagent Preparation:

-

In a dry, argon-flushed Schlenk flask, combine 2-(2-Bromophenyl)-2-hydroxyacetic acid (1.0 eq), the desired phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Rationale: Phenylboronic acid is the coupling partner. Pd(PPh₃)₄ is a robust, well-characterized catalyst for this transformation. A slight excess of the boronic acid ensures complete consumption of the starting bromide.

-

-

Solvent and Base Addition:

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

-

Add a base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq), as an aqueous solution.

-

Rationale: The base is crucial for activating the boronic acid and facilitating the catalytic cycle. A mixed aqueous-organic solvent system is often required to dissolve both the organic substrates and the inorganic base.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).

-

Rationale: Elevated temperature is necessary to drive the catalytic cycle at an efficient rate. Inert atmosphere prevents the oxidation and deactivation of the palladium catalyst.

-

-

Work-up and Purification:

-

Cool the mixture to room temperature and dilute with water.

-

Acidify the aqueous phase with 1M HCl to pH ~2-3 to protonate the carboxylic acid.

-

Extract the product with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Rationale: The acidic workup ensures the product is in its neutral, more organic-soluble form for extraction. Purification is essential to remove residual catalyst, unreacted starting materials, and byproducts.

-

Pillar 2: Agrochemical & Material Science Applications

The same synthetic principles that make this compound valuable in pharmaceuticals also apply to agrochemical research, where it can be a precursor for novel herbicides and pesticides.[3][5]

In material science, its bifunctional nature (carboxyl and hydroxyl groups) allows it to be used as a monomer in polymerization reactions, for example, to create polyesters or polyamides with specific properties. It has also been investigated as a "tethering agent" in copolymerization to create more stable polymers.[1]

Biological & Biochemical Research Applications

Beyond its role as a synthetic intermediate, 2-(2-Bromophenyl)-2-hydroxyacetic acid and its derivatives are utilized as tool compounds in biochemical research.

-

Enzyme Inhibition Studies: The core structure can be used as a starting point to design and synthesize inhibitors for various enzymes. Researchers use it in structure-activity relationship (SAR) studies to understand how molecular modifications affect binding and inhibition.[5][6]

-

Probing Receptor Interactions: By functionalizing the scaffold, for example, by attaching fluorescent tags or biotin via the carboxylic acid group, researchers can create molecular probes to study receptor binding and cellular uptake.

-

Antimicrobial and Anti-inflammatory Activity: Direct biological activity has been observed in derivatives. For example, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which can be synthesized from related precursors, have shown promising antimicrobial and anti-inflammatory effects, proving superior to acetylsalicylic acid in certain assays.[8]

Caption: Workflow for converting the acid into a fluorescent molecular probe.

Synthesis and Safe Handling

While commercially available, understanding the synthesis of this class of compounds provides valuable context. Alpha-hydroxy acids like this are often prepared from the corresponding aldehyde (e.g., 2-bromobenzaldehyde) via a cyanohydrin formation followed by hydrolysis.[9]

Safety & Handling: As with any laboratory chemical, proper handling is paramount. Users should consult the Safety Data Sheet (SDS) provided by the supplier.

| Hazard Statement Code | Description | Reference(s) |

| H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] |

| H335 | May cause respiratory irritation | [1] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |

| Precautionary Codes | P280, P302+P352, P305+P351+P338 | [1] |

Conclusion

2-(2-Bromophenyl)-2-hydroxyacetic acid is far more than a simple chemical reagent; it is a strategic tool for molecular innovation. Its value is rooted in its trifunctional structure, which provides a robust and versatile platform for synthetic chemists to build molecular complexity. From creating new pharmaceutical candidates and agrochemicals to developing advanced polymers and biochemical probes, its applications are diverse and impactful. Understanding the causality behind its reactivity allows researchers to harness its full potential, making it a cornerstone intermediate in modern chemical science.

References

-

2-(4-Bromophenyl)-2-hydroxyacetic acid | 6940-50-7. J&K Scientific. [Link]

-

2-(2-Bromophenyl)-2-hydroxyacetic acid | C8H7BrO3 | CID 603970. PubChem, National Center for Biotechnology Information. [Link]

-

2-(2-BROMOPHENYL)-2-HYDROXYACETIC ACID. 2a biotech. [Link]

-

Leuci, R., et al. (2020). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity. Molecules, 25(23), 5690. [Link]

-

2-(2-bromophenyl)-2-hydroxyacetic acid (C8H7BrO3). PubChemLite. [Link]

-

2-Bromophenylacetic acid | C8H7BrO2 | CID 87754. PubChem, National Center for Biotechnology Information. [Link]

- Process for the preparation of α-bromo-phenylacetic acids.

-

Ionescu, I. A., et al. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 14(11), 2307. [Link]

-

Singh, R. K., et al. (2014). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 18(1), 2-15. [Link]

- Process for synthesizing hydroxyacetic acid.

-

Saha, S., et al. (2016). Design, synthesis and antiproliferative activity of hydroxyacetamide derivatives against HeLa cervical carcinoma cell and breast. Tropical Journal of Pharmaceutical Research, 15(7), 1401-1411. [Link]

-

Kamal, A., et al. (2016). Hydroxy Acids: Production and Applications. Bioprocessing for Value-Added Products from Renewable Resources, 247-271. [Link]

Sources

- 1. 2-(2-Bromophenyl)-2-hydroxyacetic acid | 7157-15-5 | HAA15715 [biosynth.com]

- 2. 2-(2-Bromophenyl)-2-hydroxyacetic acid | C8H7BrO3 | CID 603970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy 2-(2-Bromo-6-fluorophenyl)-2-hydroxyacetic acid (EVT-13749339) [evitachem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Structural Elucidation of 2-(2-Bromophenyl)-2-hydroxyacetic Acid

Abstract

This technical guide provides a comprehensive, multi-technique approach to the complete structural elucidation of 2-(2-Bromophenyl)-2-hydroxyacetic acid (2-BrMA), a halogenated derivative of mandelic acid. As mandelic acid derivatives are crucial scaffolds in medicinal and synthetic chemistry, unambiguous structural confirmation is paramount for research and development.[1] This document is intended for researchers, chemists, and drug development professionals, offering a logical workflow that integrates Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Diffraction. Each section details the causal reasoning behind the experimental choices, provides validated step-by-step protocols, and interprets the resulting data to build a cohesive and definitive structural assignment.

Introduction: The Rationale for Rigorous Elucidation

2-(2-Bromophenyl)-2-hydroxyacetic acid, a member of the halogenated mandelic acid family, presents a unique combination of functional groups: a carboxylic acid, a secondary alcohol, and a substituted aromatic ring.[2][3] This trifecta of features makes it a valuable chiral building block in the synthesis of more complex molecules, including pharmaceutical intermediates.[1][4] The presence and position of the bromine atom significantly influence the molecule's electronic properties, reactivity, and potential biological interactions.[5]

Therefore, confirming the precise connectivity and substitution pattern is not merely an academic exercise; it is a critical quality control step that underpins the reliability of any subsequent research. An incorrect assignment—for instance, mistaking it for the 3- or 4-bromo isomer—could lead to failed syntheses, misinterpreted biological data, and wasted resources. This guide establishes a self-validating workflow, where each analytical technique provides a layer of evidence that corroborates the findings of the others, culminating in an undeniable structural proof.

Foundational Analysis: Molecular Formula and Functional Groups

The first step in any structural elucidation is to determine the molecular formula and identify the primary functional groups present. This is efficiently achieved through a combination of Mass Spectrometry and Infrared Spectroscopy.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry provides the molecular weight of a compound and offers vital clues about its elemental composition through isotopic patterns and fragmentation.

Causality & Expected Results: For 2-(2-Bromophenyl)-2-hydroxyacetic acid (C₈H₇BrO₃), the calculated molecular weight is approximately 231.04 g/mol .[2][6] A key structural feature is the single bromine atom. Natural bromine is a mixture of two isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio. This isotopic distribution imparts a highly characteristic signature in the mass spectrum: the molecular ion will appear as two peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M⁺+2).[7] The observation of this pattern is exceptionally strong evidence for the presence of one bromine atom.

Predicted Fragmentation Pattern: Energetically unstable molecular ions will break apart in predictable ways, providing further structural clues.[7][8]

-

Loss of Carboxyl Group: Cleavage of the bond adjacent to the aromatic ring can lead to the loss of the carboxyl group (•COOH, 45 Da), a common fragmentation for carboxylic acids.[9]

-

Decarboxylation: Loss of CO₂ (44 Da) is another potential pathway.

-

Formation of Bromobenzoyl Cation: α-cleavage could lead to the formation of a bromobenzoyl cation ([C₇H₄BrO]⁺) at m/z 183/185.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified solid in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Inlet: Direct infusion or via Gas Chromatography (GC) if sample volatility and stability permit.

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and key fragments.

-

-

Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion region.

-

Data Analysis:

-

Locate the molecular ion peaks. Verify their m/z values correspond to the calculated mass for C₈H₇BrO₃.

-

Analyze the isotopic pattern of the molecular ion peak. Confirm the presence of M⁺ and M⁺+2 peaks with approximately 1:1 relative abundance.

-

Identify major fragment ions and propose logical fragmentation pathways.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule based on the absorption of infrared radiation.

Causality & Expected Results: The structure of 2-BrMA contains a carboxylic acid and an alcohol. These groups have highly characteristic absorption bands.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 3300 cm⁻¹ to 2500 cm⁻¹, centered around 3000 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimer common in carboxylic acids.

-

O-H Stretch (Alcohol): The secondary alcohol O-H stretch (typically ~3500-3200 cm⁻¹) will likely be obscured by the much broader carboxylic acid O-H band.

-

C=O Stretch (Carbonyl): A sharp, intense absorption between 1760-1690 cm⁻¹ is definitive for the carbonyl group of the carboxylic acid.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region indicate the presence of the phenyl ring.

-

C-O Stretches: Absorptions for the C-O bonds of the acid and alcohol will appear in the 1320-1000 cm⁻¹ fingerprint region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the dry, solid sample directly onto the ATR crystal. No further preparation is needed.

-

Instrument Setup:

-

Accessory: ATR with a diamond or germanium crystal.

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, apply the sample, ensure good contact with the crystal using the pressure clamp, and record the sample spectrum.

-

Data Analysis: The instrument software will automatically generate the absorbance spectrum. Identify the key absorption bands and assign them to the corresponding functional groups.

Data Summary Table 1: Expected Spectroscopic Data (MS & FTIR)

| Technique | Feature | Expected Observation | Structural Inference |

| MS | Molecular Ion | M⁺ at m/z ~230, M⁺+2 at m/z ~232 | Confirms Molecular Weight |

| Isotopic Pattern | M⁺ / M⁺+2 ratio of ~1:1 | Presence of one Bromine atom | |

| FTIR | O-H Stretch | Very broad band, ~3300-2500 cm⁻¹ | Carboxylic Acid O-H |

| C=O Stretch | Intense, sharp band, ~1710 cm⁻¹ | Carboxylic Acid C=O | |

| C=C Stretch | Multiple weak bands, ~1600-1450 cm⁻¹ | Aromatic Ring |

Workflow Diagram 1: Foundational Analysis

Caption: Convergence of data to confirm connectivity.

Definitive Proof: Single-Crystal X-ray Diffraction

While the combination of MS, FTIR, and NMR provides overwhelming evidence for the connectivity of 2-BrMA, it does not offer absolute proof of the ortho substitution pattern or the precise three-dimensional arrangement of atoms in the solid state. Single-crystal X-ray diffraction is the gold standard technique that provides this unambiguous information. [10][11] Causality & Expected Results: By diffracting X-rays off a single, well-ordered crystal, we can determine the electron density map of the molecule and thus the precise coordinates of each atom. [12]This experiment will definitively confirm:

-

The connectivity of the C₈H₇BrO₃ formula.

-

The presence and location of the carboxylic acid and hydroxyl groups.

-

The ortho position of the bromine atom on the phenyl ring relative to the hydroxyacetic acid substituent.

-

Intermolecular interactions, such as the hydrogen-bonding network in the crystal lattice, which often involves the formation of carboxylic acid dimers. [13] The primary challenge in this technique is growing a single crystal of sufficient size and quality. This can often be the rate-limiting step.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization:

-

The key is to find a solvent system where the compound has moderate solubility.

-

A common method is slow evaporation. Dissolve the compound to near-saturation in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) in a small vial.

-

Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free location for several days to weeks.

-

Alternative methods include slow cooling of a saturated solution or vapor diffusion.

-

-

Crystal Selection and Mounting:

-

Using a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

-

Carefully mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

-

-

Data Collection:

-

Mount the crystal on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to flash-cool the crystal, minimizing thermal motion and radiation damage.

-

The instrument will rotate the crystal in the X-ray beam, collecting a large number of diffraction spots at different orientations.

-

-

Structure Solution and Refinement:

-

The collected data are processed to determine the unit cell dimensions and space group.

-

Specialized software is used to solve the phase problem and generate an initial electron density map, revealing the atomic positions.

-

The structural model is then refined against the experimental data until the calculated and observed diffraction patterns match closely. The final output is a complete 3D model of the molecule.

-

Conclusion: A Unified Structural Assignment

The structural elucidation of 2-(2-Bromophenyl)-2-hydroxyacetic acid is a systematic process of evidence accumulation. Mass spectrometry establishes the molecular formula and confirms the presence of bromine. FTIR spectroscopy identifies the key carboxylic acid and hydroxyl functional groups. ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework, confirming the connectivity of all atoms. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the ortho substitution pattern and the molecule's three-dimensional structure. By following this multi-technique, self-validating workflow, researchers can have absolute confidence in the identity and integrity of their material, ensuring the validity of all subsequent scientific endeavors.

References

-

Title: Structures of the Optically Active Monofluoro-Substituted Mandelic Acids: Relation to Their Racemic Counterparts and Thermochemical Properties Source: IUCr Journals URL: [Link]

-

Title: Are the Crystal Structures of Enantiopure and Racemic Mandelic Acids Determined by Kinetics or Thermodynamics? Source: Journal of the American Chemical Society URL: [Link]

-

Title: Mandelic acid, p-bromo- Source: Organic Syntheses URL: [Link]

-

Title: (2R)-2-(3-bromophenyl)-2-hydroxyacetic acid Source: PubChem URL: [Link]

-

Title: Ivabradine Hydrochloride (S)-Mandelic Acid Co-Crystal: In Situ Preparation during Formulation Source: MDPI URL: [Link]

-

Title: Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam Source: PMC - National Center for Biotechnology Information URL: [Link]

-

Title: Supporting Information - General Experimental Details Source: The Royal Society of Chemistry URL: [Link]

-

Title: (A) Overlaid partial ¹H NMR spectra and nonequivalent chemical shifts of α-H of (±)–mandelic acid Source: ResearchGate URL: [Link]

-

Title: FT-NMR Sample Preparation Guide Source: MIT OpenCourseWare URL: [Link]

-

Title: Preparation of 2-Amino-5-bromobenzaldehyde Source: Organic Syntheses URL: [Link]

-

Title: NMR Sample Preparation Source: Western University URL: [Link]

-

Title: 2-(2-bromophenyl)-2-hydroxyacetic acid (C8H7BrO3) Source: PubChemLite URL: [Link]

-

Title: 2-(2-BROMOPHENYL)-2-HYDROXYACETIC ACID Source: 2a biotech URL: [Link]

-

Title: A structural study into halogenated derivatives of mandelic acid as building blocks of chiral coordination polymers Source: Sci-Hub URL: [Link]

-

Title: 2-(2-Bromophenyl)-2-hydroxyacetic acid Source: PubChem URL: [Link]

-

Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL: [Link]

-

Title: NMR Sample Preparation Source: Iowa State University Chemical Instrumentation Facility URL: [Link]

-

Title: FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS Source: Chemguide URL: [Link]

-

Title: FTIR Spectrum of 2-HEA (a) monomer and (b) polymer Source: ResearchGate URL: [Link]

-

Title: p-BROMOBENZALDEHYDE Source: Organic Syntheses URL: [Link]

-

Title: Selected Crystal Data of Mandelic Acid Forms Source: ResearchGate URL: [Link]

-

Title: Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review Source: RSC Publishing URL: [Link]

-

Title: Monoselective o-C–H Functionalizations of Mandelic Acid and α-Phenylglycine Source: Journal of the American Chemical Society URL: [Link]

-

Title: A structural study into halogenated derivatives of mandelic acid as building blocks of chiral coordination polymers Source: Taylor & Francis Online URL: [Link]

-

Title: Reactions of crystalline (R)-(-)- and (S)-(+)-mandelic acid with amines Source: ACS Publications URL: [Link]

-

Title: Optimization of the one-pot synthesis using 2-bromobenzaldehyde Source: ResearchGate URL: [Link]

-

Title: can anyone suggest a method to synthesize 2-bromo benzaldehyde without using bromine water or HBr Source: Reddit URL: [Link]

-

Title: CHAPTER 2 Fragmentation and Interpretation of Spectra Source: "Mass Spectrometry: A Foundation Course" supporting material URL: [Link]

-

Title: Fragmentation (mass spectrometry) Source: Wikipedia URL: [Link]

-

Title: Mass Spectrometry Fragmentation Patterns Source: Science Ready URL: [Link]

-

Title: 13C-NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

-

Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

-

Title: 13C NMR Chemical Shifts Source: Oregon State University URL: [Link]

-

Title: 1H NMR Chemical Shifts Source: Organic Chemistry Data URL: [Link]

-

Title: 13C NMR Chemical Shifts Source: Organic Chemistry Data URL: [Link]

-

Title: 13C NMR Chemical Shift Table Source: University of Puget Sound URL: [Link]

-

Title: How to Read and Interpret FTIR Spectroscope of Organic Material Source: Indonesian Journal of Science & Technology URL: [Link]

Sources

- 1. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 2-(2-Bromophenyl)-2-hydroxyacetic acid | 7157-15-5 | HAA15715 [biosynth.com]

- 3. sci-hub.se [sci-hub.se]

- 4. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 2-(2-Bromo-6-fluorophenyl)-2-hydroxyacetic acid (EVT-13749339) [evitachem.com]

- 6. 2-(2-Bromophenyl)-2-hydroxyacetic acid | C8H7BrO3 | CID 603970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Ivabradine Hydrochloride (S)-Mandelic Acid Co-Crystal: In Situ Preparation during Formulation [mdpi.com]

- 12. journals.iucr.org [journals.iucr.org]

- 13. (2R)-2-(3-bromophenyl)-2-hydroxyacetic acid | C8H7BrO3 | CID 7146154 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Bromomandelic Acid

Introduction: The Significance of 2-Bromomandelic Acid in Modern Drug Discovery

2-Bromomandelic acid, a halogenated derivative of mandelic acid, is a chiral α-hydroxy acid of significant interest to the pharmaceutical and fine chemical industries. Its structural motif is a key building block in the synthesis of a variety of biologically active molecules. The presence of the bromine atom at the ortho position of the phenyl ring, combined with the chiral center at the α-carbon, offers unique steric and electronic properties that can be exploited to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. Mandelic acid and its derivatives are integral to the synthesis of antibiotics, antiviral agents, and other therapeutics.[1][2] This guide provides a comprehensive overview of the synthetic pathways to racemic and enantiomerically enriched 2-bromomandelic acid, tailored for researchers, scientists, and professionals in drug development.

Strategic Approach to the Synthesis of 2-Bromomandelic Acid

The most direct and widely applicable synthetic route to 2-bromomandelic acid commences with the readily available starting material, 2-bromobenzaldehyde. The synthesis can be logically divided into two primary stages:

-

Formation of 2-Bromobenzaldehyde Cyanohydrin: This step involves the nucleophilic addition of a cyanide ion to the carbonyl group of 2-bromobenzaldehyde, creating the crucial carbon-carbon bond and establishing the α-hydroxy nitrile (cyanohydrin) intermediate.

-

Hydrolysis of the Cyanohydrin: The nitrile group of the cyanohydrin is then hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, yielding 2-bromomandelic acid.

For applications requiring enantiomerically pure forms of 2-bromomandelic acid, a subsequent chiral resolution step can be employed, or alternatively, an asymmetric synthesis approach can be undertaken.

Part 1: Synthesis of Racemic 2-Bromomandelic Acid

This section details the experimental protocol for the preparation of racemic 2-bromomandelic acid, starting from 2-bromobenzaldehyde.

Experimental Workflow

Caption: Workflow for the synthesis of racemic 2-Bromomandelic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromobenzaldehyde Cyanohydrin

-

Causality behind Experimental Choices: The reaction is typically carried out in a biphasic system (e.g., dichloromethane and water) to facilitate the reaction between the organic-soluble aldehyde and the water-soluble cyanide salt. A phase-transfer catalyst can be employed to enhance the reaction rate. The use of sodium cyanide in the presence of a weak acid (or slightly acidic conditions) generates hydrocyanic acid in situ, which then adds to the carbonyl.[1][3]

Protocol:

-

In a well-ventilated fume hood, a solution of sodium cyanide (NaCN) in water is prepared.

-

This aqueous solution is added to a solution of 2-bromobenzaldehyde in a water-immiscible organic solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

The biphasic mixture is cooled in an ice bath.

-

A solution of a weak acid (e.g., acetic acid) is added dropwise with vigorous stirring. The pH should be maintained in a slightly acidic to neutral range to ensure a steady generation of HCN without excessive release of toxic gas.

-

The reaction is stirred at low temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-bromobenzaldehyde cyanohydrin. This intermediate is often used in the next step without further purification.[4][5]

Step 2: Hydrolysis of 2-Bromobenzaldehyde Cyanohydrin to 2-Bromomandelic Acid

-

Causality behind Experimental Choices: Acid-catalyzed hydrolysis is a robust method for converting nitriles to carboxylic acids.[6][7] Concentrated hydrochloric acid is commonly used as it effectively protonates the nitrile nitrogen, facilitating nucleophilic attack by water. Heating is necessary to drive the reaction to completion.

Protocol:

-

The crude 2-bromobenzaldehyde cyanohydrin is transferred to a round-bottom flask.

-

Concentrated hydrochloric acid is added, and the mixture is heated under reflux for several hours.

-

The progress of the hydrolysis is monitored by TLC or by the cessation of ammonia evolution (if conducted under basic conditions).

-

After completion, the reaction mixture is cooled to room temperature and then in an ice bath to precipitate the crude 2-bromomandelic acid.

-

The solid is collected by vacuum filtration and washed with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes) to afford pure racemic 2-bromomandelic acid.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 2-Bromobenzaldehyde | [8] |

| Key Reagents | Sodium Cyanide, Hydrochloric Acid | [1][6] |

| Intermediate | 2-Bromobenzaldehyde Cyanohydrin | [4][9] |

| Final Product | 2-Bromomandelic Acid | |

| Typical Yield | 70-85% (overall) | Estimated based on similar procedures |

| Purity | >98% after recrystallization |

Part 2: Enantioselective Synthesis of 2-Bromomandelic Acid

For many pharmaceutical applications, a single enantiomer of 2-bromomandelic acid is required. This can be achieved through the resolution of the racemic mixture.

Chiral Resolution via Diastereomeric Salt Formation

-

Principle: This classical method involves reacting the racemic 2-bromomandelic acid with a chiral resolving agent, which is a single enantiomer of a chiral base or acid, to form a pair of diastereomeric salts.[10] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Experimental Workflow for Chiral Resolution

Caption: Workflow for the chiral resolution of 2-Bromomandelic acid.

Detailed Experimental Protocol for Chiral Resolution

-

Diastereomeric Salt Formation:

-

Racemic 2-bromomandelic acid is dissolved in a suitable solvent (e.g., ethanol or acetone).

-

An equimolar amount of a chiral resolving agent, for example, a chiral amine like (R)-(-)-2-amino-1-butanol, is added to the solution.

-

The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.

-

-

Fractional Crystallization:

-

The less soluble diastereomeric salt will crystallize out of the solution. The crystals are collected by filtration.

-

The optical purity of the crystallized salt can be assessed by measuring its specific rotation.

-

Further recrystallizations may be necessary to achieve the desired diastereomeric excess.

-

-

Liberation of the Enantiomerically Pure Acid:

-

The separated diastereomeric salt is dissolved in water.

-

The solution is acidified with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the enantiomerically pure 2-bromomandelic acid.

-

The pure enantiomer, which is typically a solid, is then extracted with an organic solvent, dried, and the solvent evaporated to yield the final product.

-

Alternative Enantioselective Approaches

While chiral resolution is a robust technique, asymmetric synthesis and biocatalysis offer more direct routes to enantiomerically pure products.

-

Asymmetric Cyanohydrin Formation: The use of a chiral catalyst in the addition of cyanide to 2-bromobenzaldehyde can directly produce one enantiomer of the cyanohydrin in excess.

-

Biocatalysis: Enzymatic methods, such as the use of nitrilases, can be employed for the enantioselective hydrolysis of racemic 2-bromobenzaldehyde cyanohydrin, or for the direct conversion of 2-bromobenzaldehyde to a single enantiomer of 2-bromomandelic acid.[11]

Conclusion and Future Perspectives

The synthesis of 2-bromomandelic acid from 2-bromobenzaldehyde via a cyanohydrin intermediate is a reliable and scalable method. For applications demanding high optical purity, chiral resolution provides a well-established path to the individual enantiomers. The development of efficient asymmetric catalytic and biocatalytic methods will continue to be an area of active research, aiming to provide more atom-economical and environmentally benign routes to this valuable chiral building block. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to access and utilize 2-bromomandelic acid in their synthetic endeavors.

References

- Becker, R., et al. (2001). Acta Crystallographica Section E: Structure Reports Online, 57(11), o1124-o1125.

- Betz, R., Betzler, F., & Klüfers, P. (2008). 2-Bromobenzaldehyde cyanohydrin. Acta Crystallographica Section E: Structure Reports Online, 64(1), o55.

-

Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]

-

Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

-

Hoover, J. M., & Stahl, S. S. (n.d.). 2-Amino-5-bromobenzaldehyde. Organic Syntheses. Retrieved from [Link]

-

OpenStax. (2023, September 20). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. In Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromobenzaldehyde cyanohydrin. Retrieved from [Link]

-

RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]

- Wang, Y., et al. (2012). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 138-142.

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

- Xu, G., et al. (2018). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Molecules, 23(12), 3296.

- Yan, Z., et al. (2017). Enantioselective synthesis of (R)-mandelic acid and (R)-mandelic acid amide by a combination of an enantioselective oxynitrilase and a non-selective nitrilase or an enzyme with nitrile hydratase activity. Biotechnology Letters, 39(6), 911-917.

- Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. (2025). International Journal of Molecular Sciences, 26(15), 8345.

- Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2026). RSC Medicinal Chemistry, 17(1), 1-20.

-

Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. (n.d.). Chemistry Steps. Retrieved from [Link]

- Enantioselective synthesis of (R)-mandelic acid and (R)-mandelic acid amide by a combination of an enantioselective oxynitrilase and a non-selective nitrilase or an enzyme with nitrile hydratase activity. (2017). Biotechnology Letters, 39(6), 911-917.

-

Hydrolysis of nitriles. (n.d.). Chemguide. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]

Sources

- 1. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]

- 2. edu.rsc.org [edu.rsc.org]

- 3. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 4. 2-Bromobenzaldehyde cyanohydrin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. youtube.com [youtube.com]

- 8. 2-Bromobenzaldehyde 98 6630-33-7 [sigmaaldrich.com]

- 9. 2-Bromobenzaldehyde cyanohydrin | C8H6BrNO | CID 88028167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Cyanohydrin Reaction for Mandelic Acid Synthesis

Abstract

This technical guide provides a comprehensive examination of the cyanohydrin reaction for the synthesis of mandelic acid, a critical chiral building block in the pharmaceutical industry. Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanistic principles, offers detailed experimental protocols with an emphasis on safety and in-process controls, and presents a comparative analysis of various synthetic approaches. By elucidating the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a practical and in-depth resource for the laboratory-scale synthesis and analysis of mandelic acid.

Introduction: The Significance of Mandelic Acid

Mandelic acid, an alpha-hydroxy acid, is a valuable chiral precursor in the synthesis of a wide array of pharmaceuticals, including antibiotics, anti-obesity drugs, and antitumor agents.[1] Its utility stems from the two functional groups—a carboxylic acid and a secondary alcohol—and the chiral center, which allows for stereospecific synthesis of complex molecules. The cyanohydrin reaction, a classic method for carbon-carbon bond formation, remains a prevalent and economically viable route for the industrial production of mandelic acid from benzaldehyde.[2][3] This guide will explore the nuances of this reaction, from the fundamental mechanism to practical laboratory execution and product characterization.

The Core Mechanism of the Cyanohydrin Reaction

The synthesis of mandelic acid via the cyanohydrin pathway is a two-step process: the formation of mandelonitrile from benzaldehyde, followed by the hydrolysis of the nitrile group to a carboxylic acid.

Step 1: Nucleophilic Addition of Cyanide to Benzaldehyde

The initial and crucial step is the nucleophilic addition of a cyanide anion to the electrophilic carbonyl carbon of benzaldehyde. This reaction is typically base-catalyzed, as hydrogen cyanide (HCN) itself is a weak acid and therefore not a sufficiently potent nucleophile.[4] A base is required to deprotonate HCN and generate the highly nucleophilic cyanide anion (CN⁻).

The mechanism proceeds as follows:

-

Generation of the Nucleophile: A catalytic amount of base (e.g., hydroxide) deprotonates hydrogen cyanide to form the cyanide anion.

-

Nucleophilic Attack: The cyanide anion attacks the carbonyl carbon of benzaldehyde, leading to the formation of a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by a molecule of HCN, regenerating the cyanide anion catalyst and forming the cyanohydrin, mandelonitrile.

This reaction is reversible, and the equilibrium generally favors the formation of the cyanohydrin.[5]

Step 2: Hydrolysis of Mandelonitrile to Mandelic Acid

The second stage of the synthesis involves the hydrolysis of the nitrile functional group of mandelonitrile to a carboxylic acid. This transformation is typically achieved under acidic or basic conditions, with acid-catalyzed hydrolysis being common in laboratory preparations. Under acidic conditions, the reaction proceeds through the formation of a protonated nitrile, which is then attacked by water. A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and ammonium ion.

Experimental Design and Protocols: A Self-Validating Approach

The following sections provide detailed experimental protocols that incorporate in-process controls to ensure a self-validating synthesis.

Reagent Selection and Rationale

The choice of reagents can significantly impact the reaction's safety, efficiency, and overall yield.

| Reagent | Options | Advantages | Disadvantages |

| Cyanide Source | NaCN, KCN | Inexpensive, readily available.[4] | Highly toxic solids, require careful handling.[4] |

| TMSCN | Less volatile and generally considered safer to handle than HCN.[6] Directly yields a protected cyanohydrin.[6] | More expensive, moisture-sensitive.[6] | |

| HCN | Direct reagent. | Extremely toxic and volatile gas, requires specialized handling procedures.[7] | |

| Catalyst | NaOH, KOH | Effective base catalysts. | Can promote side reactions if not used in catalytic amounts. |

| Organic Bases | Can offer better solubility in organic solvents. | May be more expensive. | |

| Hydrolysis Agent | HCl, H₂SO₄ | Effective for hydrolysis. | Strong acids require careful handling. |

| NaOH, KOH | Can also be used for hydrolysis. | May require a separate acidification step to isolate the carboxylic acid. |

Synthesis of Mandelonitrile from Benzaldehyde

This protocol utilizes sodium bisulfite, which serves a dual purpose: it forms a crystalline adduct with benzaldehyde, aiding in its purification, and it provides a controlled release of the aldehyde in the presence of cyanide, which can improve reaction control and yield.[8][9]

Materials:

-

Benzaldehyde

-

Sodium bisulfite (saturated aqueous solution)

-

Sodium cyanide

-

Ice

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a fume hood, combine benzaldehyde with a saturated aqueous solution of sodium bisulfite in a flask equipped with a mechanical stirrer.

-

Stir the mixture vigorously in an ice bath. A white crystalline precipitate of the benzaldehyde-bisulfite adduct should form.[10]

-

Filter the adduct and wash it with cold water and then a small amount of cold ethanol to remove impurities.

-

Suspend the purified adduct in water and cool the mixture in an ice bath.

-

Slowly add a solution of sodium cyanide in water to the stirred suspension. The bisulfite adduct will gradually dissolve as the more stable mandelonitrile is formed.[8]

-

Continue stirring in the ice bath for 1-2 hours after the addition is complete.

-

In-Process Control 1 (TLC): Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the benzaldehyde spot indicates reaction completion.

-

Extract the reaction mixture with diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude mandelonitrile.

Safety Precautions: All operations involving cyanides must be performed in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment, including a lab coat, safety goggles, and double nitrile gloves.[11] Have a cyanide antidote kit readily available and ensure all personnel are trained in its use. All cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines.

Purification of Mandelonitrile

Mandelonitrile is thermally unstable and can decompose back to benzaldehyde and hydrogen cyanide.[12] Therefore, purification should be conducted carefully.

-

Aqueous Sodium Bisulfite Wash: To remove any unreacted benzaldehyde, the crude mandelonitrile can be dissolved in an organic solvent and washed with a saturated aqueous sodium bisulfite solution.[13] The bisulfite adduct of benzaldehyde is water-soluble and will be removed in the aqueous layer.[14]

-

Column Chromatography: Purification by silica gel chromatography is possible but must be performed with caution, as the slightly acidic nature of standard silica gel can cause decomposition. Using a neutral or deactivated silica gel is recommended.[13]

-

Crystallization: If the mandelonitrile is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent is an effective purification method.[13]

Hydrolysis of Mandelonitrile to Mandelic Acid

Materials:

-

Mandelonitrile

-

Concentrated hydrochloric acid

-

Ice

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a fume hood, carefully add concentrated hydrochloric acid to the crude or purified mandelonitrile.

-

Gently heat the mixture on a steam bath. The reaction is typically exothermic.

-

Continue heating until the reaction is complete.

-

In-Process Control 2 (TLC/HPLC): Monitor the disappearance of the mandelonitrile spot/peak and the appearance of the mandelic acid spot/peak.

-

Cool the reaction mixture in an ice bath to precipitate the mandelic acid and ammonium chloride.

-

Filter the crude product and wash with a small amount of cold water.

-

To purify, dissolve the crude product in hot water, treat with activated charcoal if necessary to remove colored impurities, and allow it to recrystallize upon slow cooling.

-

Filter the purified mandelic acid crystals and dry them in a desiccator.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized mandelic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the final product and for monitoring the progress of the hydrolysis reaction.

-

Method Parameters:

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR of Mandelonitrile (CDCl₃): The spectrum typically shows a multiplet for the aromatic protons (around 7.4-7.6 ppm), a singlet for the methine proton (around 5.5 ppm), and a broad singlet for the hydroxyl proton.[11][18]

-

¹H NMR of Mandelic Acid (CDCl₃): The spectrum will show a multiplet for the aromatic protons (around 7.3-7.5 ppm), a singlet for the methine proton (around 5.2 ppm), and a broad singlet for the carboxylic acid and hydroxyl protons.[19]

-

¹³C NMR of Mandelic Acid: Key signals include the carboxylic carbon (~175-180 ppm), the aromatic carbons (~126-138 ppm), and the methine carbon (~72 ppm).[20]

-

-

Infrared (IR) Spectroscopy:

-

Mandelonitrile: A sharp, strong absorption band for the nitrile group (C≡N) will be observed around 2250 cm⁻¹. A broad O-H stretch will also be present.[11]

-

Mandelic Acid: The spectrum will be characterized by a very broad O-H stretch (from both the alcohol and carboxylic acid) from ~2500-3300 cm⁻¹, a strong C=O stretch for the carboxylic acid around 1700-1730 cm⁻¹, and C-O stretching bands.[20]

-

Comparative Analysis of Synthesis Methods

The following table summarizes various reported methods for the synthesis of mandelic acid, providing a comparative overview of their efficiencies.

| Starting Material | Key Reagents | Reaction Conditions | Yield | Reference |

| Benzaldehyde | NaCN, NaHSO₃, HCl | Multi-step, includes bisulfite adduct formation and acid hydrolysis | 50-52% | Organic Syntheses, Coll. Vol. 1, p.336 (1941). |

| Dichloroacetophenone | NaOH, HCl | Hydrolysis of dichloroacetophenone | 85-90% | Organic Syntheses, Coll. Vol. 1, p.336 (1941).[21] |

| Benzaldehyde | Chloroform, NaOH, Phase Transfer Catalyst | 60 °C, 2 hours, ultrasonic irradiation | 81% | An efficient and practical synthesis of mandelic acid...[22] |

| Styrene | Trichloroisocyanuric acid, NaOH | Two-step: oxidation-chlorination then hydrolysis | Not specified | CN112321410A[3] |

| (R,S)-Mandelonitrile | Biocatalytic (Nitrilase) | Enzymatic hydrolysis | High conversion, high enantiomeric excess | Green synthesis aspects of (R)-(-)-mandelic acid...[1] |

Conclusion

The cyanohydrin reaction remains a robust and widely employed method for the synthesis of mandelic acid. A thorough understanding of the reaction mechanism, careful selection of reagents, and implementation of stringent safety protocols are paramount for successful and safe execution. By incorporating in-process analytical controls, researchers can ensure a self-validating workflow, leading to a high-purity final product. The choice of a specific synthetic route will depend on factors such as scale, cost, safety infrastructure, and desired stereochemical purity, with biocatalytic methods offering a promising green alternative for enantioselective synthesis.

References

-

SIELC Technologies. (n.d.). Separation of D-(-)-Mandelic acid on Newcrom R1 HPLC column. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Mandelic acid. Retrieved from [Link]

-

HPLC determination of phenylglyoxylic acid and mandelic acid in b... - Ingenta Connect. (2012). Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Reddit. (2021). Purification of aldehydes and ketones using Sodium Bisulfite. Retrieved from [Link]

-

Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. (n.d.). Retrieved from [Link]

-

OrgoSolver. (n.d.). Cyanohydrin Formation: Aldehydes/Ketones + HCN (NaCN/KCN + acid). Retrieved from [Link]

-

Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - NIH. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Cyanohydrin reaction. Retrieved from [Link]

-

Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - NIH. (2025). Retrieved from [Link]

-

An efficient and practical synthesis of mandelic acid by combination of complex phase transfer catalyst and ultrasonic irradiation - ResearchGate. (2025). Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

- Books. (2022). CHAPTER 3: Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles.

-

Bioconversion of Mandelonitrile to Mandelic Acid using Plant extracts from Barley, Cabbage and Radish. (n.d.). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]

- Google Patents. (n.d.). CN112321410A - Method for synthesizing mandelic acid.

-

ResearchGate. (2025). Continuous flow synthesis and separation of mandelic acid enantiomers in a modular microfluidic system. Retrieved from [Link]

-

PubMed. (2022). Green synthesis aspects of (R)-(-)-mandelic acid; a potent pharmaceutically active agent and its future prospects. Retrieved from [Link]

-

NIH. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

-

MDPI. (n.d.). Research on the Electron Structure and Antimicrobial Properties of Mandelic Acid and Its Alkali Metal Salts. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Mandelic Acid. Retrieved from [Link]

-

ResearchGate. (2025). Matrix Effect in the Quantitative Determination of Mandelic and Phenylglyoxylic Acid in Urine Samples by HPLC-MS/MS with Isotopic Dilution. Retrieved from [Link]

Sources

- 1. Green synthesis aspects of (R)-(-)-mandelic acid; a potent pharmaceutically active agent and its future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN112321410A - Method for synthesizing mandelic acid - Google Patents [patents.google.com]

- 4. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 5. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. orgosolver.com [orgosolver.com]

- 8. Bisulfite addition compounds [almerja.net]

- 9. reddit.com [reddit.com]

- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Workup [chem.rochester.edu]

- 15. HPLC determination of phenylglyoxylic acid and mandelic acid in b...: Ingenta Connect [ingentaconnect.com]

- 16. Separation of D-(-)-Mandelic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. scielo.br [scielo.br]

- 18. Mandelonitrile(532-28-5) 1H NMR [m.chemicalbook.com]

- 19. Mandelic acid(611-71-2) 1H NMR spectrum [chemicalbook.com]

- 20. mdpi.com [mdpi.com]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. researchgate.net [researchgate.net]

2-(2-Bromophenyl)-2-hydroxyacetic acid CAS number and synonyms

An In-Depth Technical Guide to 2-(2-Bromophenyl)-2-hydroxyacetic Acid

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 2-(2-Bromophenyl)-2-hydroxyacetic acid, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development, offering insights into its properties, synthesis, applications, and handling.

Compound Identification and Core Data

2-(2-Bromophenyl)-2-hydroxyacetic acid is a substituted derivative of mandelic acid. Its strategic placement of a bromine atom on the ortho position of the phenyl ring makes it a versatile building block in synthetic chemistry.

-

Chemical Name: 2-(2-Bromophenyl)-2-hydroxyacetic acid

-

Synonyms:

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application and handling. The data below has been compiled from verified sources.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrO₃ | [1][2] |

| Molecular Weight | 231.04 g/mol | [1][4] |

| Appearance | White to off-white powder/solid | [5] |

| Melting Point | 89 °C | [1] |

| Purity | ≥ 99% (HPLC available from some suppliers) | [5] |

| Storage Conditions | 2-8°C Refrigerator | [2] |

Synthesis Methodology: A Mechanistic Perspective

The synthesis of 2-(2-Bromophenyl)-2-hydroxyacetic acid is a multi-step process that requires careful control of reaction conditions. A common and logical pathway begins with the corresponding benzaldehyde, leveraging the established chemistry of cyanohydrin formation followed by hydrolysis.

Conceptual Synthesis Workflow

The transformation from 2-bromobenzaldehyde to the target α-hydroxy acid is a classic example of carbon chain extension and functional group manipulation. The aldehyde is first converted to a cyanohydrin, which introduces the necessary hydroxyl and nitrile groups. Subsequent acid-catalyzed hydrolysis of the nitrile moiety yields the desired carboxylic acid.

Sources

Foreword: The Unique Challenge and Opportunity of the Ortho Position

An In-depth Technical Guide to the Synthesis, Resolution, and Application of Ortho-Substituted Mandelic Acids

Authored by a Senior Application Scientist

Mandelic acid, a simple aromatic α-hydroxy acid, represents a cornerstone chiral building block in modern chemistry.[1][2] Its true synthetic potential, however, is often unlocked by the strategic placement of substituents on its phenyl ring. Among these, ortho-substituted derivatives present a unique confluence of steric hindrance and electronic influence that poses significant synthetic challenges but also offers profound opportunities, particularly in the realm of pharmaceutical development. The proximity of the ortho-substituent to the chiral center can dramatically influence molecular conformation, receptor binding affinity, and metabolic stability. This guide provides a comprehensive overview of the core principles and field-proven methodologies for the synthesis, chiral resolution, characterization, and application of these valuable compounds, with a focus on explaining the causality behind experimental choices to ensure reproducible and reliable outcomes.

Synthetic Strategies: Navigating the Ortho-Steric Barrier

The synthesis of ortho-substituted mandelic acids requires careful consideration of the steric bulk imposed by the 2-position substituent. This often renders standard synthetic routes, such as direct Friedel-Crafts reactions, inefficient.[3] Modern organic synthesis has pivoted towards more sophisticated methods that can overcome these limitations.

Palladium-Catalyzed C-H Functionalization

A powerful contemporary approach involves the direct functionalization of the C-H bond at the ortho position of a mandelic acid precursor.[4] This strategy is highly attractive as it leverages the inherent structure of the molecule, often avoiding the need for pre-functionalized starting materials.

Causality: The α-hydroxyl and carboxyl groups of the mandelic acid scaffold can act as directing groups, positioning a palladium catalyst in close proximity to the ortho C-H bonds. This directed activation facilitates reactions like olefination, arylation, and acetoxylation with high regioselectivity.[4] However, the steric hindrance of the ortho-substituent itself can be a limiting factor; substrates with bulky groups like 2-Me or 2-Cl may show lower conversion rates compared to their meta and para counterparts.[4]

Cyanohydrin Formation and Hydrolysis

The classic and still widely used method involves the formation of a cyanohydrin from an ortho-substituted benzaldehyde, followed by hydrolysis to the corresponding mandelic acid.[5][6] This two-step process is robust and generally high-yielding.

Workflow: Synthesis via Cyanohydrin Intermediate

Caption: General workflow for synthesizing ortho-substituted mandelic acids.

Trustworthiness: The critical step in this pathway is the hydrolysis of the nitrile. Using strong mineral acids like concentrated HCl ensures complete conversion to the carboxylic acid.[6] The reaction progress must be carefully monitored to prevent side reactions or degradation, especially with sensitive substituents. Asymmetric synthesis can be achieved by using chiral catalysts during the cyanohydrin formation step, yielding an enantiomerically enriched product directly.[5]

Chiral Resolution: Isolating the Enantiomer of Interest

Since the biological activity of mandelic acid derivatives is often enantiomer-specific, effective chiral resolution is paramount.[1][2] The (R)-enantiomer of o-chloromandelic acid, for instance, is a key precursor for the antiplatelet drug clopidogrel.[7]

Classical Resolution via Diastereomeric Salt Formation

This traditional method involves reacting the racemic mandelic acid with a chiral base, such as (1R,2S)-(-)-ephedrine, to form diastereomeric salts.[8] These salts possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization.

Causality: The differential solubility arises from the distinct three-dimensional lattice packing of the (R,R)- and (S,R)-diastereomeric salts. One diastereomer will preferentially crystallize from a chosen solvent system, while the other remains in the mother liquor. The pure enantiomer is then recovered by treating the isolated salt with a strong acid to break the ionic bond. This method's success is highly dependent on solvent choice and crystallization conditions.

Enzymatic Kinetic Resolution

Enzymatic resolution offers a highly selective and environmentally benign alternative. Lipases, such as Lipase PS 'Amano', are particularly effective for this transformation. The process relies on the enzyme's ability to selectively acylate one enantiomer over the other.

Mechanism of Action: In a typical kinetic resolution, the racemic mandelic acid is reacted with an acyl donor (e.g., vinyl acetate) in the presence of the lipase. The enzyme preferentially catalyzes the esterification of one enantiomer (commonly the S-enantiomer for mandelic acids with Lipase PS 'Amano'), leaving the other enantiomer (R) unreacted as the free acid. The resulting ester and the unreacted acid can then be easily separated by standard chemical extraction.

Workflow: Enzymatic Kinetic Resolution

Caption: Process flow for separating enantiomers via enzymatic resolution.

Comparison of Chiral Resolution Techniques

| Technique | Resolving Agent/System | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |

| Diastereomeric Crystallization | Chiral Amines (e.g., Ephedrine) | >95% | Scalable, well-established | Labor-intensive, solvent-dependent, theoretical max yield of 50% per enantiomer |

| Enzymatic Kinetic Resolution | Lipases (e.g., Lipase PS 'Amano') | >95% | High selectivity, mild conditions, environmentally friendly | Theoretical max yield of 50%, requires enzyme optimization |

| Chiral Chromatography | Chiral Stationary Phases (e.g., CHIRALPAK® IC) | >99% | High purity, analytical and preparative scale | High cost of stationary phases, solvent consumption |

Analytical Characterization: A Self-Validating System

Rigorous analytical chemistry is essential to confirm the chemical identity, purity, and enantiomeric excess of the final product. A multi-pronged approach ensures a self-validating system where data from orthogonal techniques corroborate each other.

Chiral High-Performance Liquid Chromatography (HPLC)

HPLC with a chiral stationary phase (CSP) is the gold standard for determining enantiomeric excess.[9] CSPs, such as those based on immobilized cellulose tris(3,5-dichlorophenylcarbamate), create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation.[9]

Causality: The separation mechanism relies on transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance. The enantiomer that forms a more stable complex with the CSP will be retained longer on the column. The position of the ortho-substituent can significantly impact these interactions and thus the achievable resolution.[10]

Gas Chromatography (GC)

For volatile derivatives, GC with a chiral column is also a powerful technique.[11] Mandelic acids typically require derivatization (e.g., conversion to methyl esters) to increase their volatility for GC analysis.[11] Cyclodextrin-based chiral selectors are commonly used in the stationary phase. The ortho-substituent can affect how the molecule fits into the cyclodextrin cavity, influencing chiral recognition.[10]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the chemical structure and purity of the synthesized acid. While standard NMR cannot distinguish between enantiomers, chiral shift reagents can be used to induce chemical shift differences between them.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups (e.g., O-H stretch of the alcohol and carboxylic acid, C=O stretch of the acid).[12]

Summary of Analytical Conditions for Chiral Separation

| Analyte | Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Conditions | Key Finding |

| Mandelic Acid | HPLC | CHIRALPAK® IC[9] | n-hexane/isopropanol/TFA | Baseline resolution of enantiomers (Rₛ=2.21)[9] |

| 2-Chloromandelic Acid | HPLC | CHIRALPAK® IC[9] | n-hexane/isopropanol/TFA | Low enantioselectivity observed on this specific CSP[9] |

| 2-Chloromandelic Acid Methyl Ester | GC | Permethylated β-cyclodextrin | H₂ carrier gas, temp. gradient | No chiral selectivity recognized, likely due to steric hindrance from the ortho-substituent[10] |

| Urine Metabolites (MA) | HPLC | C18 (after derivatization) | Methanol/Phosphate Buffer | Derivatization with a chiral amine allows separation on a standard C18 column[13] |

Applications in Drug Development and Beyond

The unique stereochemistry of ortho-substituted mandelic acids makes them valuable intermediates in the pharmaceutical industry and other fields.

Pharmaceutical Intermediates

As previously mentioned, (R)-o-chloromandelic acid is a critical building block for Clopidogrel, an irreversible inhibitor of the P2Y12 platelet receptor used to prevent blood clots.[7] Other enantiomerically pure mandelic acid derivatives are used in the synthesis of semi-synthetic cephalosporins, penicillins, and anti-obesity drugs.[1][2]

Pathway: Role in Clopidogrel Synthesis

Caption: Simplified pathway showing the key role of the mandelic acid derivative.

Cosmetics and Dermatology

Mandelic acid itself is used in cosmetic formulations as a gentle alpha-hydroxy acid (AHA) for chemical exfoliation.[14][15] Its larger molecular size compared to glycolic acid allows for slower, more even penetration into the skin, making it less irritating and suitable for sensitive skin types.[14][16] It has been shown to improve skin elasticity and firmness, treat acne, and reduce hyperpigmentation.[15][17] Ortho-substitution could potentially be used to modulate properties like lipophilicity or antibacterial activity for specialized dermatological applications.

Experimental Protocols

The following protocols are provided as a guide and are based on established methodologies. They should be adapted and optimized for specific substrates and laboratory conditions.

Protocol 1: Enzymatic Kinetic Resolution of (±)-3-chloro-5-nitromandelic acid

(Adapted from Reilly et al., 2003)

Objective: To separate the R and S enantiomers of a racemic ortho-substituted mandelic acid via lipase-catalyzed acylation.

Materials:

-

(±)-3-chloro-5-nitromandelic acid

-

Lipase PS 'Amano'

-

Vinyl acetate

-

tert-Butyl methyl ether (t-BME)

-

Ethyl acetate

-

Standard glassware and magnetic stirrer/hotplate

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, combine the racemic mandelic acid (e.g., 1.0 g, 1 equivalent), Lipase PS 'Amano' (0.5 g, 50% w/w), and vinyl acetate (2.5 mL, excess) in tert-butyl methyl ether (2.5 mL).

-

Incubation: Heat the reaction mixture to 55°C with gentle stirring. The causality here is that moderate heat increases the reaction rate without denaturing the enzyme.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via chiral HPLC (see Protocol 2). The goal is to stop the reaction at ~50% conversion to maximize the yield and enantiomeric purity of both components. This typically takes 24-48 hours.

-

Enzyme Removal: Once ~50% conversion is reached, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the lipase enzyme. Wash the filter cake thoroughly with ethyl acetate to ensure all products are recovered.

-

Separation: Transfer the filtrate to a separatory funnel. Perform an aqueous extraction with a mild base (e.g., saturated NaHCO₃ solution) to separate the unreacted (R)-acid (which will move to the aqueous layer as its carboxylate salt) from the (S)-acetate ester (which will remain in the organic layer).

-

Isolation of (R)-Acid: Acidify the separated aqueous layer with 1M HCl to pH ~2 and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the (R)-(-)-mandelic acid derivative.

-

Isolation of (S)-Ester: Wash the original organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the (S)-(+)-acetate. This can be hydrolyzed back to the (S)-acid if desired.

-

Validation: Confirm the enantiomeric excess (ee) of the final (R)-acid product using Protocol 2. An ee of >95% is typically achieved.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee)

(General procedure based on principles from various sources)[9][13]

Objective: To determine the ratio of R and S enantiomers in a sample.

Materials:

-

HPLC system with UV detector

-

Chiral stationary phase column (e.g., CHIRALPAK® IC, 250 mm x 4.6 mm, 5 µm)

-

HPLC-grade n-hexane

-

HPLC-grade isopropanol (IPA)

-

Trifluoroacetic acid (TFA)

-

Sample of mandelic acid derivative dissolved in mobile phase

Procedure:

-

System Preparation: Set up the HPLC system. The mobile phase is typically a mixture of n-hexane and an alcohol modifier like IPA. A common starting point is 90:10 (v/v) n-hexane:IPA. Add a small amount of TFA (0.1%) to the mobile phase to suppress the ionization of the carboxylic acid, which results in sharper peaks.[9]

-

Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.8-1.0 mL/min) until a stable baseline is achieved.

-

Sample Injection: Inject a small volume (e.g., 10 µL) of the prepared sample solution onto the column.

-